molecular formula C14H15NOS B501154 N-(4-Isopropylphenyl)thiophene-2-carboxamide CAS No. 333353-88-1

N-(4-Isopropylphenyl)thiophene-2-carboxamide

Cat. No.: B501154
CAS No.: 333353-88-1
M. Wt: 245.34g/mol
InChI Key: NXJQEPMJEQMLPX-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylphenyl)thiophene-2-carboxamide typically involves the reaction of 4-isopropylaniline with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and ring-forming processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Isopropylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

N-(4-Isopropylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group on the phenyl ring and the carboxamide functionality on the thiophene ring contribute to its unique properties compared to other thiophene derivatives .

Properties

CAS No.

333353-88-1

Molecular Formula

C14H15NOS

Molecular Weight

245.34g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H15NOS/c1-10(2)11-5-7-12(8-6-11)15-14(16)13-4-3-9-17-13/h3-10H,1-2H3,(H,15,16)

InChI Key

NXJQEPMJEQMLPX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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